molecular formula C8H8BrNO2 B1285100 5-Bromo-2-methoxybenzamide CAS No. 303111-31-1

5-Bromo-2-methoxybenzamide

Cat. No.: B1285100
CAS No.: 303111-31-1
M. Wt: 230.06 g/mol
InChI Key: VWRKGVNZHGRWSV-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position

Scientific Research Applications

5-Bromo-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety data sheet for 5-Bromo-2-methoxybenzamide indicates that it can form carbon oxides and hydrogen bromide gas when burned. It’s also combustible and can form explosive mixtures with air at ambient temperatures .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methoxybenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase results in the inhibition of the enzyme’s activity, which can be useful in studying metabolic pathways and developing therapeutic agents for conditions like diabetes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific pathways involved. In neuronal cells, for example, this compound has been shown to promote structural and functional plasticity, similar to the effects observed with certain psychedelics . This includes increased neuritogenesis, spinogenesis, and synaptogenesis, which are essential for neural development and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For instance, its inhibition of α-glucosidase is achieved through direct binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . This mechanism is similar to that of other enzyme inhibitors and highlights the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular function . Degradation can occur under certain conditions, leading to a decrease in its activity and effectiveness.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit α-glucosidase activity without causing significant adverse effects . At higher doses, toxic effects can occur, including disruptions in cellular metabolism and function.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. Its inhibition of α-glucosidase affects the breakdown of carbohydrates, leading to changes in metabolic flux and metabolite levels . This interaction is significant for studying metabolic disorders and developing therapeutic agents.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and effectiveness . Understanding these transport mechanisms is essential for optimizing the use of this compound in research and therapy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the nucleus can enhance its interactions with transcription factors, while localization to the mitochondria can influence cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzamide typically involves the bromination of 2-methoxybenzamide. One common method is as follows:

    Starting Material: 2-Methoxybenzamide.

    Bromination: The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at room temperature. The bromine selectively substitutes the hydrogen atom at the 5-position of the benzene ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation can yield compounds like 5-bromo-2-methoxybenzoic acid.

    Reduction Products: Reduction can yield compounds like 5-bromo-2-methoxybenzylamine.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    5-Bromo-2-methoxybenzylamine: Similar structure but with an amine group instead of an amide group.

    5-Bromo-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.

Uniqueness

5-Bromo-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amide group makes it more stable and less reactive compared to its aldehyde or acid counterparts. This stability is advantageous in various applications, particularly in medicinal chemistry, where it can serve as a stable intermediate or final product.

Properties

IUPAC Name

5-bromo-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRKGVNZHGRWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589280
Record name 5-Bromo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303111-31-1
Record name 5-Bromo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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